4-(Benzyloxy)-3,5-diiodo-1-methylpyridin-2(1H)-one
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Overview
Description
4-(Benzyloxy)-3,5-diiodo-1-methylpyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of benzyloxy and diiodo substituents on the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3,5-diiodo-1-methylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3,5-diiodo-1-methylpyridin-2(1H)-one and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The starting materials are mixed and heated to promote the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3,5-diiodo-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The benzyloxy and diiodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridinones.
Scientific Research Applications
4-(Benzyloxy)-3,5-diiodo-1-methylpyridin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3,5-diiodo-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-3-methoxybenzaldehyde: This compound shares the benzyloxy group but differs in its core structure and substituents.
Uniqueness
4-(Benzyloxy)-3,5-diiodo-1-methylpyridin-2(1H)-one is unique due to the presence of both benzyloxy and diiodo groups on the pyridinone ring
Biological Activity
4-(Benzyloxy)-3,5-diiodo-1-methylpyridin-2(1H)-one, with the CAS number 920490-67-1, is a pyridinone derivative characterized by the presence of benzyloxy and diiodo substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a precursor for synthesizing other biologically active compounds.
Property | Value |
---|---|
Molecular Formula | C13H11I2NO2 |
Molecular Weight | 467.04 g/mol |
IUPAC Name | 3,5-diiodo-1-methyl-4-phenylmethoxypyridin-2-one |
CAS Number | 920490-67-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and exhibit antioxidant properties.
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of compounds structurally related to this compound. For instance, research on similar benzothiazole derivatives indicated that they possess selective MAO-B inhibitory activity, which is crucial in the treatment of neurodegenerative diseases such as Parkinson's disease (PD). The compound demonstrated an IC50 value of 0.062 µM for MAO-B inhibition, indicating potent activity compared to established drugs like rasagiline and safinamide .
Antioxidant Activity
The compound's antioxidant properties were assessed using the Oxygen Radical Absorbance Capacity (ORAC) assay. Results showed significant antioxidant activity, suggesting its potential role in mitigating oxidative stress-related damage in neuronal cells .
Study on MAO-B Inhibition
A detailed study evaluated the MAO-B inhibitory activities of derivatives related to this compound. The representative compound exhibited competitive and reversible inhibition patterns when tested against kynuramine substrates. This study utilized Lineweaver-Burk plots to confirm the mechanism of action .
Neuroprotective Screening
In another investigation focusing on neuroprotection, compounds similar to this compound were screened for their ability to protect against neuroinflammation and oxidative stress. The results indicated promising neuroprotective effects that warrant further exploration in preclinical models of PD .
Properties
CAS No. |
920490-67-1 |
---|---|
Molecular Formula |
C13H11I2NO2 |
Molecular Weight |
467.04 g/mol |
IUPAC Name |
3,5-diiodo-1-methyl-4-phenylmethoxypyridin-2-one |
InChI |
InChI=1S/C13H11I2NO2/c1-16-7-10(14)12(11(15)13(16)17)18-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
ZDBRWRARTAVTSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C(C1=O)I)OCC2=CC=CC=C2)I |
Origin of Product |
United States |
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